1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one
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Overview
Description
The compound “1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone” is a complex organic molecule with the molecular formula C23H16ClN5O3S . It is part of the class of compounds known as triazoles, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves the use of 3-amino-1,2,4-triazole . This method provides the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtains different products with structural diversity .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Scientific Research Applications
Synthesis and Evaluation as Aurora-A Kinase Inhibitors
A study by Shaaban et al. (2011) developed a one-pot synthesis method for pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles incorporating the phenylsulfonyl moiety. This synthesis was achieved via the reaction of 1-aryl-2-(phenylsulfonyl)ethanone derivatives with appropriate heterocyclic amines and triethyl orthoformate, evaluating their potential as Aurora-A kinase inhibitors. The cytotoxic activity of these compounds was investigated against the HST116 colon tumor cell line, with certain derivatives found to be equipotent to the reference drug Doxorubicin. A molecular modeling study was also carried out to rationalize the in vitro anti-tumor results (Shaaban et al., 2011).
Antimicrobial Evaluation
Barbuceanu et al. (2015) synthesized a series of new heterocyclic condensed systems from the thiazolo[3,2-b][1,2,4]triazoles class, starting from 4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thioles. These compounds were further processed to yield derivatives with potential antimicrobial activity. The antimicrobial activity of all new compounds was screened against selected bacteria and yeasts (Barbuceanu et al., 2015).
Synthesis of Benzothiazole- and Benzimidazole-based Heterocycles
Darweesh et al. (2016) reported the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives from enaminosulfones, serving as versatile building blocks for constructing novel heterocycles. These reactions were facilitated under both microwave and thermal conditions, showcasing the compound's utility in the efficient synthesis of diverse heterocyclic compounds (Darweesh et al., 2016).
Potent Antitumoral Agents
Wu et al. (2013) developed a novel series of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives through a three-component coupling reaction, exhibiting potent antitumoral properties. This synthesis was achieved using a catalytic amount of sulfamic acid under solvent-free conditions, highlighting the compound's relevance in cancer research (Wu et al., 2013).
Mechanism of Action
Future Directions
The future directions in the research of such compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Properties
IUPAC Name |
1-[4-[[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O3S/c1-14(30)15-7-10-17(11-8-15)25-21-19-13-16(24)9-12-20(19)29-22(26-21)23(27-28-29)33(31,32)18-5-3-2-4-6-18/h2-13H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLPLXPBKZNMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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